molecular formula C18H19Cl2NO3 B4847213 4-butoxy-N-(3,4-dichlorophenyl)-3-methoxybenzamide

4-butoxy-N-(3,4-dichlorophenyl)-3-methoxybenzamide

Cat. No. B4847213
M. Wt: 368.3 g/mol
InChI Key: DEDQYFQYCOYBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(3,4-dichlorophenyl)-3-methoxybenzamide is a chemical compound that belongs to the class of benzamides. It is also known by its chemical name, BDMC. This compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of BDMC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases such as cancer and viral infections. BDMC has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
BDMC has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the replication of viruses. BDMC has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BDMC in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of HDACs in disease development and progression. However, one limitation of using BDMC in lab experiments is that it is a complex compound that requires specialized equipment and expertise to synthesize and handle.

Future Directions

There are many potential future directions for research on BDMC. One area of research could be to investigate its potential as a treatment for specific types of cancer or viral infections. Another area of research could be to investigate its potential as a treatment for inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of BDMC and how it interacts with other proteins and enzymes in the body.

Scientific Research Applications

BDMC has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. BDMC has been used in various scientific research studies to investigate its potential as a treatment for various diseases, including cancer and viral infections.

properties

IUPAC Name

4-butoxy-N-(3,4-dichlorophenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO3/c1-3-4-9-24-16-8-5-12(10-17(16)23-2)18(22)21-13-6-7-14(19)15(20)11-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDQYFQYCOYBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(3,4-dichlorophenyl)-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butoxy-N-(3,4-dichlorophenyl)-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
4-butoxy-N-(3,4-dichlorophenyl)-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-butoxy-N-(3,4-dichlorophenyl)-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
4-butoxy-N-(3,4-dichlorophenyl)-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
4-butoxy-N-(3,4-dichlorophenyl)-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
4-butoxy-N-(3,4-dichlorophenyl)-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.